N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide
Overview
Description
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds have been found to target enzymes such as aurora kinase a .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide . For instance, the compound is a solid at room temperature and is insoluble in water but more soluble in organic solvents . These properties can affect how the compound is administered and how it behaves in the body.
Biological Activity
N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide, also known as FLU-6, is an organic compound with the formula CHFNO. This compound contains a trifluoromethyl group, an amine, and an amide functional group, which contribute to its significant biological activity. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The molecular structure of this compound includes:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Amine Group : Contributes to hydrogen bonding and interaction with biological targets.
- Amide Group : Important for stability and bioavailability.
Table 1: Comparison of Structural Features
Compound Name | Structural Features | Unique Aspects |
---|---|---|
FLU-6 | Trifluoromethyl, amine, amide | Enhanced solubility and activity |
Flutamide | N-(4-substituted-3-(trifluoromethyl)phenyl)acetamido | Known anti-androgen agent |
Bicalutamide | Similar to flutamide but with different side chains | Anti-prostate cancer activity |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, particularly in the context of cancer therapy and metabolic disorders.
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxicity against prostate cancer cell lines (LNCaP and PC-3). For instance, derivatives of this compound have shown IC values comparable to established antitumor agents like flutamide and bicalutamide .
- Mechanism of Action : The biological activity is primarily attributed to the inhibition of androgen receptor (AR) transactivation. Compounds related to FLU-6 have been shown to bind effectively to ARs, leading to decreased proliferation of cancer cells .
- Potential in Obesity Treatment : There is emerging interest in the role of this compound in modulating metabolic pathways related to obesity. Studies on related compounds indicate potential interactions with neuropeptide Y (NPY) pathways, which are crucial in energy balance regulation .
Case Studies
A notable study investigated the effects of a structurally similar compound on prostate cancer cell lines. The results demonstrated that specific modifications in the trifluoromethyl phenyl group significantly impacted the cytotoxicity profile against LNCaP and PC-3 cells:
- IC values were found to be 36.4 ± 2.4 μM for LNCaP cells when treated with derivatives containing the trifluoromethyl group .
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-6(2)10(17)16-7-3-4-9(15)8(5-7)11(12,13)14/h3-6H,15H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKLWQRDMOSOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588326 | |
Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39235-51-3 | |
Record name | N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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